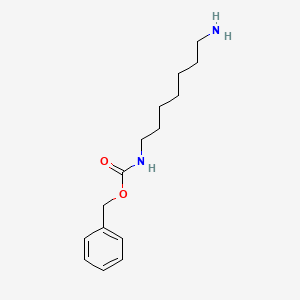

benzyl N-(7-aminoheptyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(7-aminoheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUIGFYCBBIILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatility of Benzyl N-(7-aminoheptyl)carbamate as a Bifunctional Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and drug delivery, bifunctional linkers are indispensable tools for covalently connecting two distinct molecular entities, such as a targeting moiety and a therapeutic payload. Benzyl N-(7-aminoheptyl)carbamate stands as a quintessential example of a simple, yet effective, heterobifunctional linker. This technical guide delves into the core attributes of this linker, detailing its synthesis, physicochemical properties, and its application in creating well-defined bioconjugates. We provide structured experimental protocols for its synthesis and subsequent deprotection, alongside illustrative workflows for its use in bioconjugation strategies.

Introduction to this compound

This compound is a linear bifunctional linker characterized by a seven-carbon aliphatic chain. At one terminus, a primary amine is protected by a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in organic synthesis. The other terminus features a free primary amine, which is available for conjugation. This differential protection allows for a sequential and controlled conjugation of two different molecules.

The Cbz group provides stability under a range of reaction conditions, yet it can be selectively removed under mild conditions, most commonly through catalytic hydrogenation. This orthogonality makes N-Cbz protected diamines like this compound valuable assets in the construction of complex molecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.

Physicochemical and Handling Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and comparison to similar N-Cbz protected aliphatic amines.

| Property | Expected Value / Characteristic |

| CAS Number | 62146-64-9 |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.36 g/mol |

| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. Limited solubility in water. |

| Stability | The Cbz group is stable to mildly acidic and basic conditions, making it compatible with many standard bioconjugation reactions. It is sensitive to strong acids and reducing conditions, particularly catalytic hydrogenation. |

| Storage | Store in a cool, dry place, away from strong oxidizing and reducing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective protection of one of the amino groups of a symmetrical diamine, in this case, 1,7-diaminoheptane. A standard and effective method involves the use of benzyl chloroformate (Cbz-Cl) as the protecting group precursor. By carefully controlling the stoichiometry, a monosubstituted product can be favored.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,7-diaminoheptane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1,7-diaminoheptane (5 equivalents) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.2 equivalents) to the solution and stir until dissolved.

-

Slowly add benzyl chloroformate (1 equivalent), dissolved in a small amount of THF, to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired monosubstituted product, this compound.

Expected Yield: 70-85%

The Strategic Role of the Heptyl Spacer in Benzyl N-(7-aminoheptyl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the rational design of linker molecules is paramount for optimizing the efficacy and specificity of therapeutic and diagnostic agents. Among these, benzyl N-(7-aminoheptyl)carbamate stands out as a versatile building block, where the 7-carbon aliphatic spacer arm plays a critical, albeit often understated, role. This technical guide delves into the core functionalities of this heptyl spacer, providing insights into its impact on molecular properties and applications, supported by available data and synthetic methodologies.

Physicochemical Properties and the Influence of the Spacer

The physicochemical characteristics of a molecule are fundamental to its biological activity. The 7-carbon spacer in this compound imparts a distinct balance of hydrophobicity and conformational flexibility. While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on related structures.

| Property | Value (Predicted/Inferred) | Influence of the 7-Carbon Spacer |

| Molecular Weight | ~278.39 g/mol | Increases the overall size and van der Waals interactions. |

| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The heptyl chain significantly contributes to the lipophilicity, influencing membrane permeability and solubility in nonpolar environments. |

| Flexibility | High | The long alkyl chain allows for a wide range of conformations, which can be crucial for binding to target proteins or traversing biological membranes. |

| Hydrogen Bonding | Amine and Carbamate groups | The terminal amino group and the carbamate linkage are key sites for hydrogen bonding, while the spacer itself is non-polar. |

Note: The values presented are estimations based on the chemical structure and data from analogous compounds. Experimental verification is recommended.

The Functional Significance of the 7-Carbon Spacer Length

The length of an alkyl spacer in bifunctional molecules is a critical design element that dictates the spatial relationship between two functional groups—in this case, the benzylcarbamate protecting group and the terminal primary amine. The choice of a 7-carbon chain is often a result of empirical optimization to achieve desired biological outcomes.

Several studies on analogous systems, such as self-assembled monolayers and side-chain liquid crystal polymers, have demonstrated that the length of an alkyl spacer significantly influences:

-

Intermolecular Interactions and Molecular Packing: Longer spacers can lead to more ordered or, conversely, more disordered packing in condensed phases, affecting material properties.[1][2]

-

Binding Affinity and Specificity: In the context of drug design, the spacer length is crucial for positioning a pharmacophore at the optimal distance and orientation to interact with its biological target. A 7-carbon spacer provides a substantial reach, allowing the terminal amino group to engage with distant binding pockets while the benzylcarbamate moiety might interact with another region of the target or serve as a cleavable protecting group.

-

Conformational Freedom: A longer spacer arm, such as the heptyl chain, offers greater conformational flexibility. This can be advantageous in allowing the molecule to adopt an optimal conformation for binding, but it can also introduce an entropic penalty upon binding.

-

Physicochemical Properties: As noted, the spacer length directly impacts solubility, lipophilicity, and other properties that govern a molecule's pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound

The synthesis of this compound typically involves the protection of one of the amino groups of 1,7-diaminoheptane with a benzyloxycarbonyl (Cbz or Z) group. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Cbz Protection

Materials:

-

1,7-Diaminoheptane

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

An appropriate solvent system (e.g., dichloromethane/water, dioxane/water)

-

Diatomaceous earth (for filtration, if necessary)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

-

Dissolution: Dissolve 1,7-diaminoheptane in the chosen solvent system. An excess of the diamine is often used to favor mono-protection.

-

Cooling: Cool the reaction mixture in an ice bath to control the exothermicity of the reaction.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate to the stirred solution, along with the base to neutralize the HCl byproduct. The slow addition is crucial to minimize the formation of the di-protected product.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period, monitoring the progress by a suitable technique (e.g., TLC, LC-MS).

-

Workup: After the reaction is complete, perform an aqueous workup. This typically involves washing the organic layer with water and brine to remove the excess diamine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate the desired mono-protected this compound from unreacted starting material and the di-protected byproduct.

Logical Workflow for Synthesis

Applications in Drug Development and Bioconjugation

The primary utility of this compound lies in its bifunctional nature. The terminal primary amine is available for conjugation to other molecules, such as drugs, peptides, or surfaces, while the Cbz-protected amine can be deprotected under specific conditions (typically hydrogenolysis) to reveal another reactive site.

Signaling Pathway Context: PROTACs and Linker Design

A prominent application for such linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component that connects the target-binding moiety and the E3 ligase-binding moiety.

The 7-carbon spacer of this compound provides the necessary length and flexibility to bridge these two proteins effectively, allowing for the formation of a productive ternary complex.

References

Solubility and Stability of Benzyl N-(7-aminoheptyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of benzyl N-(7-aminoheptyl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including benzyl carbamate and N-Boc-1,7-diaminoheptane, to infer its likely physicochemical properties. Furthermore, this document offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound. These protocols include methods for kinetic and thermodynamic solubility assessment, as well as the development of stability-indicating high-performance liquid chromatography (HPLC) methods and forced degradation studies. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of compounds containing the benzyl carbamate moiety linked to an aminoalkyl chain.

Introduction

This compound is a chemical entity that combines a benzyl carbamate protecting group with a seven-carbon diaminoalkane spacer. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, known for its relative stability under various conditions and its susceptibility to removal by catalytic hydrogenation. The 7-aminoheptyl chain provides a flexible linker with a terminal primary amine, suggesting potential applications in areas such as drug delivery, bioconjugation, and as a building block in the synthesis of more complex molecules, including polyamine analogs. Understanding the solubility and stability of this compound is critical for its effective use in research and development, including formulation, storage, and biological testing.

Physicochemical Properties of Structurally Related Compounds

Solubility Data

The solubility of a compound is a critical parameter that influences its biological activity and formulation possibilities. The presence of both a lipophilic benzyl group and a hydrophilic amino group in this compound suggests it will exhibit amphiphilic properties.

Table 1: Solubility Data of Structurally Related Compounds

| Compound | Solvent | Solubility | Reference |

| Benzyl Carbamate | Water | Moderately soluble | [1] |

| Organic Solvents | Soluble | [1] | |

| 1,7-Diaminoheptane | Water | 450 g/L | [2] |

| Ethanol, Acetone, Ether, Benzene | Soluble | [2] | |

| N-Boc-1,6-hexanediamine | Not Specified | Liquid at room temperature |

Based on this data, this compound is expected to be soluble in a range of organic solvents. Its aqueous solubility will likely be pH-dependent due to the presence of the primary amine. At acidic pH, protonation of the amino group will increase water solubility, while at neutral and basic pH, the free base form may have lower aqueous solubility.

Stability Profile

The stability of this compound will be primarily influenced by the carbamate linkage. Carbamates are generally stable, but their stability can be affected by pH, temperature, and the presence of enzymes.

The Cbz protecting group is known to be stable to basic and most aqueous acidic conditions.[3] However, it can be cleaved under strong acidic conditions or through hydrogenolysis.[4][5] The primary degradation pathway for carbamates is typically hydrolysis of the ester or amide bond.[6]

Experimental Protocols

To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[7]

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a stock solution (typically in DMSO) into an aqueous buffer.[1][8]

Protocol: Shake-Flask Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in microcentrifuge tubes. This results in a final DMSO concentration of 2%.[1]

-

Equilibration: Shake the tubes at a constant speed (e.g., 850 rpm) at room temperature (25°C) for 2 hours.[1]

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Alternatively, filter the solution through a 0.45 µm filter plate.[1]

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.[8][9]

Thermodynamic solubility represents the equilibrium solubility of a compound in a saturated solution and is considered the "gold standard" for solubility measurements.[9]

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., phosphate buffer at various pH values).[10]

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: Allow the suspension to settle, or centrifuge/filter to separate the solid from the solution.[10]

-

pH Measurement: Measure the pH of the final saturated solution.[10]

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).[12]

Stability Assessment

A stability-indicating method is crucial to accurately measure the decrease of the active compound and the increase of degradation products over time.[13]

A reversed-phase HPLC method with UV detection is generally suitable for carbamates.

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[15][16]

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in the respective stress media.

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method to separate the parent compound from any degradation products.

Potential Signaling Pathway Involvement

The 7-aminoheptyl moiety of this compound is structurally related to polyamines like spermidine and spermine. Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[17] They are involved in numerous cellular processes, including DNA stabilization, gene transcription, and translation.[17] The metabolism of polyamines is tightly regulated through biosynthesis, catabolism, and transport.[18]

Given its structural similarity, this compound could potentially interact with polyamine metabolic pathways or transport systems. It might act as a competitive inhibitor of enzymes involved in polyamine biosynthesis or catabolism, or it could interfere with polyamine transport into cells. Further research would be needed to explore these possibilities.

Conclusion

While direct experimental data on the solubility and stability of this compound are currently lacking, this guide provides a framework for understanding its likely properties based on structurally related compounds. The provided experimental protocols offer a clear path for researchers to determine the precise solubility and stability profiles of this molecule. Such data are essential for advancing its potential applications in drug development and other scientific disciplines. The structural similarity to polyamines also suggests an interesting area for future biological investigation.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 1,7-DIAMINOHEPTANE | 646-19-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. s4science.at [s4science.at]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. evotec.com [evotec.com]

- 13. lubrizolcdmo.com [lubrizolcdmo.com]

- 14. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

- 17. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Cbz-Protected Aminoheptyl Linkers in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of chemical linkers is a cornerstone of modern chemical biology and drug discovery, enabling the precise conjugation of molecular entities to create novel therapeutics and research tools. Among the diverse array of available linkers, the carboxybenzyl (Cbz)-protected aminoheptyl linker offers a unique combination of hydrophobicity, defined length, and synthetic tractability. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Cbz-protected aminoheptyl linkers in chemical biology, with a particular focus on their emerging role in the development of targeted protein degraders and other bioconjugates.

Core Concepts of Cbz-Protected Aminoheptyl Linkers

The Cbz-protected aminoheptyl linker is a bifunctional molecule characterized by a seven-carbon aliphatic chain. One terminus features a carboxylic acid, enabling amide bond formation with amine-containing molecules such as peptides, proteins, or drug scaffolds. The other terminus is an amine protected by a carboxybenzyl (Cbz) group. This protecting group strategy is crucial for controlled, stepwise synthesis, preventing unwanted side reactions of the amine functionality.[1]

The seven-carbon chain provides a specific spatial separation between the conjugated molecules, a critical parameter in applications such as Proteolysis Targeting Chimeras (PROTACs), where the linker length dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3][4] The aliphatic nature of the heptyl chain imparts a degree of hydrophobicity to the linker, which can influence the overall physicochemical properties of the final conjugate, including its cell permeability and solubility.

Key Features:

-

Defined Length: The seven-carbon backbone provides a fixed distance of approximately 8-10 Å between conjugated moieties, allowing for systematic studies of structure-activity relationships (SAR).

-

Hydrophobicity: The alkyl chain can enhance membrane permeability, a desirable trait for intracellular drug targets.

-

Synthetic Accessibility: Cbz-7-aminoheptanoic acid is a commercially available building block, facilitating its incorporation into synthetic workflows.

-

Orthogonal Protection: The Cbz group is stable under a variety of reaction conditions used for peptide synthesis and can be selectively removed, typically by catalytic hydrogenolysis, to expose the amine for further functionalization.

Applications in Chemical Biology and Drug Development

The unique properties of the Cbz-protected aminoheptyl linker make it a valuable tool in several areas of chemical biology and drug development.

2.1. Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a pivotal role in PROTAC efficacy by governing the geometry of the ternary complex. The defined length of the aminoheptyl linker allows for the systematic optimization of this crucial parameter.

-

Workflow for PROTAC Development: The general workflow involves synthesizing a library of PROTACs with varying linker lengths to identify the optimal distance for efficient target degradation. The Cbz-protected aminoheptyl linker can be a key component in such a library, representing a medium-length aliphatic spacer.

DOT source for PROTAC Development Workflow

References

The Benzyl Carbamate Group in Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyl carbamate group, particularly in its para-amino-benzyl carbamate (PABC) form, represents a cornerstone in the design of advanced drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). Its function as a self-immolative spacer is critical for achieving a fine balance between systemic stability and controlled, site-specific payload release. This guide provides an in-depth examination of its mechanism, properties, and the experimental protocols used for its evaluation.

Core Function: A Self-Immolative Spacer

In drug conjugate design, the linker tethers a potent payload to a targeting moiety, such as an antibody. The primary challenge is to keep the payload inactive and attached during circulation in the bloodstream but to release it efficiently in its fully active form upon reaching the target cell.

The benzyl carbamate group is a key component of many cleavable linkers, where it functions not as the trigger, but as a self-immolative spacer.[1] This is crucial because direct attachment of a payload to an enzymatically cleavable unit (e.g., a dipeptide) can sterically hinder the enzyme, leading to inefficient payload release.[2][3] The PABC spacer circumvents this issue by creating distance and enabling a two-step release mechanism.[2]

The process unfolds as follows:

-

Trigger-Initiated Cleavage : The process begins when a trigger motif, commonly a dipeptide like valine-citrulline (Val-Cit), is cleaved by a specific protease, such as Cathepsin B, which is abundant in the lysosomal compartment of cancer cells.[4][5]

-

Spontaneous Self-Immolation : The enzymatic cleavage unmasks the aniline amine of the PABC unit. This initiates a rapid, irreversible electronic cascade known as 1,6-elimination.[6][7] This "self-immolative" fragmentation of the spacer results in the release of the unmodified payload, along with benign byproducts like carbon dioxide and an azaquinone methide.[5][7][8]

This elegant mechanism ensures that the payload is liberated only after the conjugate is internalized into the target cell, maximizing efficacy and minimizing off-target toxicity.

References

- 1. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Utilizing Benzyl N-(7-aminoheptyl)carbamate for Protein Labeling

Introduction

Benzyl N-(7-aminoheptyl)carbamate is a bifunctional linker that can be employed in bioconjugation strategies for the modification of proteins. This molecule possesses a terminal primary amine on a seven-carbon aliphatic chain and a benzyl carbamate-protected amine. The primary amine serves as a reactive handle for covalent attachment to proteins, while the benzyl carbamate (Cbz) group provides a stable, protected amine that can be utilized in subsequent reaction steps or remain as a modification to alter the physicochemical properties of the protein. The seven-carbon spacer arm provides spatial separation between the conjugated protein and any subsequent molecule to be attached, which can be advantageous in maintaining protein conformation and function.

The most common strategy for labeling proteins using an amine-containing linker like this compound is through the formation of a stable amide bond with the carboxyl groups of aspartic acid or glutamic acid residues on the protein surface. This reaction is typically mediated by the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

Principle of the Reaction

The labeling process is a two-step reaction:

-

Activation of Protein Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]

-

Stable Amine-Reactive Intermediate Formation and Amine Coupling: The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl groups by converting the O-acylisourea intermediate into a more stable NHS or Sulfo-NHS ester. This amine-reactive ester then readily reacts with the primary amine of the this compound linker to form a stable amide bond.[1][3]

The benzyl carbamate group is generally stable under the conditions used for EDC/NHS chemistry and can be removed later through methods like catalytic hydrogenolysis if the newly introduced amine needs to be deprotected for further conjugation.[4][5]

Applications

The use of this compound in protein labeling can be applied in various research and development areas, including:

-

Drug Development: Attachment of small molecule drugs to therapeutic proteins or antibodies.

-

Bioconjugation: Linking proteins to other biomolecules such as nucleic acids or carbohydrates.

-

Surface Immobilization: Covalently attaching proteins to surfaces for applications in diagnostics and proteomics.

-

Fluorescent Labeling: After deprotection of the Cbz group, the newly formed primary amine can be reacted with an amine-reactive fluorescent dye.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound using EDC/NHS

This protocol is designed for the covalent conjugation of this compound to carboxyl groups on a protein.

Materials and Reagents:

-

Protein of interest

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[2]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2]

-

Desalting column (e.g., Sephadex G-25)[6]

-

Anhydrous DMSO or DMF for dissolving the linker

Procedure:

-

Protein Preparation: a. Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL. b. If the protein solution contains any amine- or carboxyl-containing buffers (like Tris or acetate), exchange the buffer to the Activation Buffer using a desalting column or dialysis.

-

Activation of Protein Carboxyl Groups: a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[1] b. Prepare a fresh solution of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water immediately before use. c. Add a 10- to 50-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution. For example, for a 1 mL reaction of a 50 µM protein solution, add 5 µL of a 100 mM EDC stock and 5 µL of a 100 mM NHS stock. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

Removal of Excess Activation Reagents (Optional but Recommended): a. To prevent polymerization of the protein, it is recommended to remove excess EDC and NHS/Sulfo-NHS. b. Pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).

-

Conjugation with this compound: a. Dissolve this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution. b. Add a 10- to 100-fold molar excess of the this compound solution to the activated protein solution (from step 2d or 3b). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM (e.g., 10-50 µL of 1 M Tris-HCl or Hydroxylamine per 1 mL of reaction mixture). b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.[2]

-

Purification of the Labeled Protein: a. Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization of the Conjugate: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by cleaving the Cbz group and quantifying the free amines with a reagent like TNBSA.

Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group (Optional)

This protocol is for the removal of the Cbz protecting group to expose a primary amine, which can be used for subsequent labeling steps.

Materials and Reagents:

-

Cbz-protected protein conjugate

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Reaction Buffer: A neutral pH buffer such as PBS or HEPES.

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: a. Dissolve the Cbz-protected protein conjugate in the Reaction Buffer. b. Place the solution in a reaction vessel suitable for hydrogenation. c. Add Pd/C catalyst to the solution (typically 10-20% by weight of the conjugate). d. Purge the vessel with an inert gas to remove oxygen.

-

Hydrogenolysis: a. Introduce hydrogen gas to the reaction vessel (typically at atmospheric pressure) or add a hydrogen donor like ammonium formate in excess. b. Stir the reaction mixture at room temperature for 2-16 hours.[4][5]

-

Catalyst Removal: a. Carefully filter the reaction mixture through a 0.22 µm filter to remove the Pd/C catalyst.

-

Purification: a. Purify the deprotected protein conjugate using a desalting column or dialysis to remove any reaction byproducts.

Data Presentation

Table 1: Summary of Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| EDC Molar Excess | 10 - 50 fold | A higher excess may be needed for less reactive proteins. |

| NHS/Sulfo-NHS Molar Excess | 10 - 50 fold | Typically used in equimolar amounts to EDC. |

| Linker Molar Excess | 10 - 100 fold | The optimal ratio should be determined empirically. |

| Activation pH | 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[2] |

| Conjugation pH | 7.2 - 7.5 | Efficient for the reaction of NHS-esters with primary amines.[2] |

| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the NHS-ester. |

| Conjugation Time | 2 hours - Overnight | Longer incubation at 4°C can increase yield. |

| Quenching Agent | Tris or Hydroxylamine | Effectively stops the reaction by consuming unreacted NHS-esters. |

Visualizations

Caption: Workflow for the two-step labeling of a protein.

Caption: Chemical pathway for protein labeling.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Application Notes and Protocols for the Coupling of Benzyl N-(7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(7-aminoheptyl)carbamate is a valuable bifunctional molecule commonly employed as a linker in the synthesis of bioactive compounds, particularly in drug discovery and development. Its structure features a primary amine nucleophile at one end and a carbamate-protected amine at the other, allowing for selective functionalization. The 7-carbon aliphatic chain provides a flexible spacer to connect different molecular fragments. A primary application of this linker is in the synthesis of histone deacetylase (HDAC) inhibitors, where it connects a zinc-binding group to a surface recognition "cap" group.[1][2][3] This document provides detailed protocols for the amide coupling of this compound with carboxylic acids, a key step in the synthesis of such targeted therapeutic agents.

Core Applications

The primary application for the coupling of this compound is in the formation of an amide bond. This reaction is fundamental in the synthesis of a variety of complex molecules, including:

-

Histone Deacetylase (HDAC) Inhibitors: The 7-aminoheptyl chain serves as a linker to which a hydroxamic acid or other zinc-binding group is attached at the primary amine, while the other end is coupled to a larger aromatic or heterocyclic "cap" group. The length of this linker can be critical for potent HDAC inhibition.[1]

-

Pro-drug Synthesis: The primary amine can be acylated with a therapeutic agent, while the carbamate-protected end can be designed for enzymatic cleavage in vivo.

-

Bioconjugation: The amine can be coupled to biomolecules such as peptides or proteins, with the benzyl carbamate group offering a stable protecting group that can be removed under specific conditions.

Chemical Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated to a more electrophilic species. Common strategies for activating carboxylic acids for coupling with primary amines like this compound include the use of carbodiimide reagents, often with additives, or the formation of activated esters.

Two of the most reliable and widely used methods are:

-

EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable and less susceptible to side reactions, leading to higher yields and cleaner products.[4]

-

HATU Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that reacts with a carboxylic acid to form a highly reactive O-acylisourea active ester. HATU is known for its high efficiency, fast reaction rates, and low rates of racemization, making it particularly suitable for challenging couplings.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the amide coupling of a primary amine, such as this compound, with a carboxylic acid using common coupling reagents. The exact conditions may require optimization depending on the specific substrates used.

| Parameter | EDC/HOBt Coupling | HATU Coupling |

| Carboxylic Acid | 1.0 eq | 1.0 eq |

| This compound | 1.0 - 1.2 eq | 1.0 - 1.2 eq |

| Coupling Reagent | EDC (1.1 - 1.5 eq) | HATU (1.1 - 1.5 eq) |

| Additive | HOBt (1.1 - 1.5 eq) | None required (HOAt is part of HATU) |

| Base | DIPEA or Et3N (2.0 - 3.0 eq) | DIPEA or Et3N (2.0 - 3.0 eq) |

| Solvent | DMF, DCM, or THF | DMF or DCM |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 6 hours |

| Typical Yield | 70 - 95% | 80 - 98% |

Experimental Protocols

Below are detailed protocols for the coupling of a generic carboxylic acid with this compound using either EDC/HOBt or HATU.

Protocol 1: Amide Coupling using EDC/HOBt

Materials:

-

Carboxylic acid

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acylated product.

-

Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Amide Coupling using HATU

Materials:

-

Carboxylic acid

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

-

Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to form the activated ester.

-

Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent to the mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography with a suitable eluent system to yield the pure amide product.

-

Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of an N-acyl derivative of this compound.

Caption: General workflow for the amide coupling reaction.

Signaling Pathway: HDAC Inhibition

Molecules synthesized using this compound as a linker can function as HDAC inhibitors. These inhibitors play a crucial role in cancer therapy by altering gene expression. The diagram below illustrates the mechanism of action.

References

- 1. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel histone deacetylase inhibitor derived from nuclear localization signal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

Application Notes and Protocols for the Deprotection of Benzyl N-(7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl carbamate (Cbz or Z group) is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions make it a valuable tool for chemists. This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group in benzyl N-(7-aminoheptyl)carbamate, yielding 1,7-diaminoheptane. The selection of the appropriate deprotection method is critical to ensure high yield and purity of the final product, especially when other sensitive functional groups are present in the molecule.

Deprotection Strategies

The primary methods for the cleavage of the Cbz group are catalytic hydrogenolysis and acid-mediated cleavage.[1][2] Other methods, such as those employing Lewis acids or nucleophiles, offer alternatives for substrates with specific sensitivities.[3][4]

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often the cleanest method for Cbz deprotection.[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] This process releases the free amine, toluene, and carbon dioxide.

Mechanism of Catalytic Hydrogenolysis

Caption: General mechanism of Cbz deprotection via catalytic hydrogenolysis.

A significant advantage of this method is the mild and neutral reaction conditions.[5] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitro groups.[3]

Catalytic Transfer Hydrogenation (CTH): A safer and often more convenient alternative to using hydrogen gas is catalytic transfer hydrogenation.[6] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or triethylsilane, in the presence of a catalyst like Pd/C.[6] CTH often proceeds rapidly at room temperature and atmospheric pressure.

Acid-Mediated Deprotection

Acidic conditions can also be employed to remove the Cbz group, particularly when the substrate contains functionalities that are sensitive to catalytic hydrogenation.[1][6] Common reagents for this purpose include hydrogen bromide in acetic acid (HBr/HOAc), concentrated hydrochloric acid, or solutions of HCl in organic solvents.[1][7]

Mechanism of Acidic Cleavage

Caption: Mechanism of Cbz deprotection under acidic conditions.

While effective, these strongly acidic conditions can be harsh and may not be suitable for molecules with acid-labile protecting groups or functionalities.[2]

Other Deprotection Methods

-

Lewis Acids: Combinations of a hard Lewis acid and a soft nucleophile, such as diethylaluminum chloride and dimethylsulfide, can be used for Cbz deprotection under milder conditions than strong acids.[8] More recently, aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups in the presence of other sensitive functionalities.[3]

-

Nucleophilic Deprotection: A method using 2-mercaptoethanol in the presence of a base has been developed for the deprotection of carbamates, offering an alternative for substrates that are incompatible with standard hydrogenolysis or Lewis acid-mediated conditions.[4][9]

Data Presentation

The following table summarizes various conditions for the deprotection of Cbz-protected amines, providing a basis for selecting an appropriate method for this compound.

| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference(s) |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol | Room Temp. | 40 h | - | [2] |

| 5% Pd/C, H₂ (50 psi) | - | 80 - 100 | Short | - | [5] | |

| Catalytic Transfer | 10% Pd/C, Ammonium Formate | Methanol or DMF | Room Temp. | 2 h | 88 (for a polymer) | [10] |

| Hydrogenation | Pd/C, Formic Acid | Ethanol | 25 | 1.5 h | - | [2][11] |

| Pd/C, Triethylsilane | - | Room Temp. | Rapid | - | [5] | |

| Acidic Cleavage | HBr/HOAc | Acetic Acid | - | - | - | [1] |

| Concentrated HCl | - | Room Temp. | Overnight | 75 | [7] | |

| AlCl₃, HFIP | HFIP, CH₂Cl₂ | Room Temp. | 2 - 16 h | High | [3] | |

| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 | - | High | [4] |

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenation

This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.

Workflow for Catalytic Hydrogenation

Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH), ACS grade

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in methanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.

-

Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Introduce hydrogen gas, either from a balloon or a pressurized vessel.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1,7-diaminoheptane.

-

The crude product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen donor, avoiding the need for hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Dimethylformamide (DMF)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 equiv) in methanol or DMF (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

-

Add ammonium formate (3-5 equiv).

-

Carefully add 10% Pd/C (1/10 to 1/5 the weight of the substrate).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.[10]

-

Once the reaction is complete, filter the mixture through a pad of Celite® and wash the pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with saturated sodium chloride solution, or if the product is water-soluble, it can be purified by dialysis and lyophilization.[10]

Protocol 3: Deprotection by Acidic Cleavage with HCl

This protocol is suitable for substrates that are not compatible with hydrogenation.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or HCl in an organic solvent (e.g., dioxane, isopropanol)

Procedure:

-

Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., isopropanol) or use concentrated HCl directly.[6][7]

-

Stir the solution at room temperature or with gentle heating (e.g., 65-75°C if using IPA·HCl).[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the product.

-

The product can be isolated as the HCl salt or neutralized with a base to obtain the free diamine, followed by extraction and purification.

Method Selection

The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

Decision-Making Flowchart for Cbz Deprotection

Caption: Decision-making flowchart for selecting a Cbz deprotection method.

Conclusion

The deprotection of the benzyl carbamate group is a crucial step in many synthetic routes. By carefully considering the substrate's functionalities and choosing the appropriate deprotection method—be it catalytic hydrogenolysis, acid-mediated cleavage, or an alternative approach—researchers can achieve high yields of the desired amine with excellent purity. The protocols provided herein offer a starting point for the successful deprotection of this compound and related compounds.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. tdcommons.org [tdcommons.org]

- 7. Cbz Deprotection - Strong Acid [commonorganicchemistry.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Amine synthesis by carbamate cleavage [organic-chemistry.org]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Application Notes and Protocols: Benzyl N-(7-aminoheptyl)carbamate Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the conjugation of benzyl N-(7-aminoheptyl)carbamate to molecules containing a carboxylic acid moiety. This protocol is broadly applicable for creating linkers, attaching payloads to antibodies or other biologics, and synthesizing novel chemical entities for research and drug development. The primary method described is the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling chemistry.

Introduction

This compound is a bifunctional linker containing a carbamate-protected amine on one end and a terminal primary amine on the other. The Cbz (carboxybenzyl) protecting group offers stability during the conjugation of the primary amine and can be subsequently removed under specific conditions to reveal a free amine, allowing for further modification. The seven-carbon aliphatic chain provides a flexible spacer arm, which can be advantageous in various bioconjugation applications, such as antibody-drug conjugates (ADCs), to mitigate steric hindrance.[1][2]

This guide details the procedure for conjugating the primary amine of this compound to a carboxyl-containing molecule (e.g., a protein, peptide, or small molecule drug) via the formation of a stable amide bond.

Chemical Reaction Pathway

The conjugation is typically achieved through a two-step process involving the activation of a carboxylic acid with EDC and NHS, followed by the nucleophilic attack of the primary amine of this compound.

Caption: Chemical pathway for EDC/NHS mediated conjugation.

Experimental Protocols

This section provides a detailed methodology for the conjugation reaction. It is crucial to perform these steps in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Materials and Reagents

-

This compound

-

Carboxyl-containing molecule (e.g., protein, peptide, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: Hydroxylamine or 2-mercaptoethanol

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for non-aqueous reactions

-

Desalting columns or silica gel for purification

-

Analytical instruments: HPLC, LC-MS, NMR for characterization

Two-Step Aqueous Conjugation Protocol (for Proteins/Peptides)

This is the recommended procedure for conjugating to biological molecules in an aqueous environment to minimize protein-protein crosslinking.[3][4]

Step 1: Activation of the Carboxylic Acid

-

Dissolve your carboxyl-containing protein in Activation Buffer (e.g., MES buffer, pH 5.5).

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 5-10 fold molar excess of each reagent over the protein.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester.

Step 2: Conjugation with this compound

-

Dissolve this compound in the Coupling Buffer (e.g., PBS, pH 7.5). If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be used.

-

Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the dissolved this compound to the activated protein solution. A 10-50 fold molar excess of the linker over the protein is a common starting point.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

-

Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to consume any unreacted NHS esters. Incubate for 15-30 minutes.

-

Purify the conjugate to remove excess linker and reaction byproducts. For proteins, a desalting column is a common and effective method.[3]

One-Pot Non-Aqueous Conjugation Protocol (for Small Molecules)

This protocol is suitable when both the carboxyl-containing molecule and the linker are soluble in an organic solvent.

-

Dissolve the carboxyl-containing molecule and this compound in an anhydrous aprotic solvent (e.g., DMF).

-

Add NHS (1.2-1.5 equivalents relative to the carboxylic acid).

-

Add EDC (1.2-1.5 equivalents relative to the carboxylic acid) to the solution.

-

Stir the reaction mixture at room temperature for 4-24 hours. The progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[5]

Experimental Workflow Diagram

Caption: Workflow for a two-step aqueous conjugation.

Data Presentation: Reaction Parameters

For successful conjugation, optimization of reaction parameters is critical. The following table summarizes key variables and their typical ranges for initial experiments.

| Parameter | Recommended Range | Notes |

| pH for Activation | 4.5 - 6.0 | EDC/NHS activation of carboxyl groups is most efficient in this acidic pH range.[3][4] |

| pH for Conjugation | 7.2 - 8.0 | The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH.[3] |

| EDC:Carboxyl Ratio | 2:1 to 10:1 (molar ratio) | Higher ratios may be needed for lower efficiency reactions but can increase side reactions. |

| NHS:Carboxyl Ratio | 2:1 to 10:1 (molar ratio) | Often used in slight excess to EDC to improve the stability of the active intermediate.[4] |

| Linker:Molecule Ratio | 10:1 to 50:1 (molar ratio) | A significant excess of the linker drives the reaction towards the desired product. |

| Reaction Time | 2 - 24 hours | Dependent on temperature and reactivity of the components. |

| Temperature | 4°C to 25°C (Room Temp) | Room temperature is common for speed, while 4°C can be used to maintain the stability of sensitive molecules. |

Characterization of the Conjugate

After purification, it is essential to characterize the final product to confirm successful conjugation and determine purity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and separate it from starting materials. A shift in retention time compared to the unconjugated molecule is indicative of a successful reaction.

-

Mass Spectrometry (MS): Provides the molecular weight of the conjugate, offering direct evidence of the covalent attachment of the this compound linker.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, 1H and 13C NMR can confirm the structure of the final product by identifying characteristic peaks of both the molecule and the attached linker.[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Yield | Inefficient activation. | Ensure the pH of the activation buffer is between 4.5 and 6.0. Use freshly prepared EDC/NHS solutions. |

| Hydrolysis of NHS-ester. | Add the amine-containing linker immediately after the activation step and pH adjustment. | |

| Inactive amine linker. | Verify the purity and integrity of this compound. | |

| Precipitation during reaction | Low solubility of reactants or product. | Consider using a co-solvent (e.g., DMSO, DMF). Adjust the concentration of reactants. |

| Protein aggregation. | Optimize pH, buffer composition, and temperature. Reduce the concentration of crosslinking reagents. | |

| Presence of side products | Cross-linking (for proteins). | Use a two-step conjugation protocol. Optimize the molar ratio of reactants. |

| EDC-related side reactions. | Ensure NHS is present to form a more stable intermediate. Quench the reaction properly. |

References

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for the Purification of Benzyl N-(7-aminoheptyl)carbamate Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(7-aminoheptyl)carbamate serves as a crucial bifunctional linker in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. The benzyloxycarbonyl (Cbz or Z) group provides a stable protecting group for the primary amine, preventing unwanted side reactions during conjugation, while the terminal functional group on the conjugate allows for covalent attachment to a molecule of interest. Efficient purification of these conjugates is paramount to ensure the quality, safety, and efficacy of the final product by removing unreacted starting materials, byproducts, and other impurities.

These application notes provide detailed protocols for the purification of this compound conjugates using common laboratory techniques such as extraction and column chromatography. Additionally, methods for purity assessment are discussed.

Data Presentation

Purification of Cbz-protected amines and related conjugates often relies on chromatographic techniques. The choice of solvent system is critical for achieving good separation. Below is a summary of reported chromatographic conditions for similar compounds, which can serve as a starting point for optimizing the purification of this compound conjugates.

| Compound Type | Chromatographic Method | Solvent System (v/v) | Rf Value | Yield (%) | Reference |

| Cbz-protected tetrahydropyridine | Silica Gel Column Chromatography | Petrol Ether / Ethyl Acetate (5:1) | 0.18 | 23 | [1] |

| General Cbz-protected amines | Silica Gel Column Chromatography | Hexane / Ethyl Acetate (19:1) | Not Reported | High | [2] |

| Benzyl carbamate | Silica Gel TLC | Hexane / Ethyl Acetate (3:2) | 0.28 | Not Applicable | [3] |

| 4-Nitrobenzyl N-2-(methylthio)ethyl-N-nitrosocarbamate | Silica Gel Column Chromatography | Hexane / Ethyl Acetate (1:2) | Not Reported | 35-38 | [4] |

| Benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate | Silica Gel Column Chromatography | Hexane / Methylene Chloride (1:1) | Not Reported | 43-44 | [4] |

Experimental Protocols

Protocol 1: General Work-up and Extraction

This protocol describes a general liquid-liquid extraction procedure to remove water-soluble impurities and unreacted reagents after the synthesis of the this compound conjugate.

Materials:

-

Reaction mixture containing the crude conjugate

-

Organic solvent immiscible with water (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM))

-

0.1 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with an appropriate organic solvent (e.g., EtOAc).[5]

-

Wash the organic layer sequentially with:

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[5]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a detailed procedure for the purification of the crude conjugate using silica gel column chromatography.

Materials:

-

Crude this compound conjugate

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a mixture of Hexane/Ethyl Acetate or Petrol Ether/Ethyl Acetate)

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the sample through the column with the chosen solvent system. A good starting point for the eluent is a mixture of hexane and ethyl acetate with a low polarity (e.g., 19:1 Hexane:EtOAc), gradually increasing the polarity if the compound does not move.[2]

-

Fraction Collection: Collect the eluate in fractions using collection tubes.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (often the same as the column eluent or slightly more polar) and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound conjugate.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for assessing the purity of the final product.

Materials:

-

Purified conjugate

-

HPLC grade solvents (e.g., Acetonitrile, Water)

-

Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified conjugate in the mobile phase.

-

Mobile Phase: A common mobile phase for reverse-phase chromatography is a gradient of water and acetonitrile, both often containing 0.1% TFA or formic acid.

-

HPLC Analysis:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample.

-

Run a gradient elution, for example, starting from 5% acetonitrile and increasing to 95% over 20-30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the benzyl group).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the purity of the conjugate by integrating the peak areas. A single major peak indicates high purity.

Visualizations

Caption: Workflow for the purification and analysis of this compound conjugates.

Caption: Logical flow of impurity removal during purification.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Benzyl N-(7-aminoheptyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry and drug discovery, enabling the rapid and efficient synthesis of large libraries of compounds. A key element in SPS is the choice of a suitable linker, which tethers the growing molecule to the solid support and allows for its eventual cleavage. Benzyl N-(7-aminoheptyl)carbamate is a versatile bifunctional linker that can be employed in solid-phase organic synthesis (SPOS) to introduce a seven-carbon aliphatic spacer.

The benzyl carbamate (Cbz or Z) group serves as a stable protecting group for the terminal amine, which can be selectively removed under specific conditions, typically catalytic hydrogenation. The heptyl chain provides a flexible spacer, potentially improving the accessibility of the synthesized molecule for biological screening. The terminal primary amine allows for the initial attachment to a variety of solid supports.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis.

Applications

The use of this compound as a linker in solid-phase synthesis is particularly advantageous for the following applications:

-

Combinatorial Library Synthesis: The long, flexible spacer can position the synthesized small molecules away from the resin backbone, which may minimize steric hindrance in high-throughput screening assays.[1]

-

Peptoid and Peptide Mimic Synthesis: In the synthesis of non-natural oligomers like peptoids, this linker can be used to attach the first monomer to the solid support.[2]

-

Fragment-Based Drug Discovery: The linker can be used to immobilize small molecule fragments for screening against biological targets.

-

Synthesis of Spaced Ligands: For applications requiring ligands with a specific distance from a surface or a core structure, this linker provides a well-defined seven-carbon spacer.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a hypothetical small molecule library using this compound as a linker on a polystyrene resin.

| Parameter | Value | Method of Determination |

| Linker Loading on Resin | ||

| Initial Resin Substitution | 1.0 mmol/g | Manufacturer's Specification |

| Linker Loading Efficiency | 85 - 95% | Ninhydrin Test / Elemental Analysis |

| Final Resin Loading | 0.85 - 0.95 mmol/g | Calculated |

| Synthesis Cycle Efficiency | ||

| Coupling Efficiency (per step) | >99% | Kaiser Test / LC-MS of cleaved test peptide |

| Deprotection Efficiency (per step) | >99% | Spectrophotometric monitoring of deprotection byproducts |

| Final Product | ||

| Overall Yield | 65 - 80% | Calculated from initial resin loading |

| Purity (after cleavage) | >90% | HPLC Analysis |

| Identity Confirmation | Confirmed | Mass Spectrometry (MS) |

Experimental Protocols

This section provides detailed protocols for the key steps involved in solid-phase synthesis using this compound.

Protocol 1: Attachment of this compound to a Carboxylic Acid-Functionalized Resin

This protocol describes the coupling of the linker to a resin such as Merrifield or Wang resin.

Materials:

-

Carboxylic acid-functionalized resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB, 1.0 mmol/g)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

-